17Aag metabolite M5
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Overview
Description
17-(Amino)-17-demethoxygeldanamycin, commonly referred to as 17AAG metabolite M5, is an active metabolite of the ansamycin benzoquinone antibiotic 17-(allylamino)-17-demethoxygeldanamycin (17AAG). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17AAG metabolite M5 involves the biotransformation of 17AAG. In vivo studies have shown that 17AAG is metabolized in the liver to produce this compound . The process involves the action of cytochrome P450 enzymes and microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of 17AAG and its metabolites, including this compound, typically involves fermentation of Streptomyces species to produce geldanamycin, which is then chemically modified to yield 17AAG . The biotransformation to this compound can be achieved through controlled enzymatic reactions using liver microsomes .
Chemical Reactions Analysis
Types of Reactions
17AAG metabolite M5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the quinone moiety.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: NADH as a reducing agent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the biotransformation of quinone antibiotics.
Biology: Investigated for its role in modulating heat shock proteins and other cellular stress responses.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit heat shock protein 90 (HSP90).
Industry: Utilized in the development of nanoparticle formulations for targeted drug delivery.
Mechanism of Action
17AAG metabolite M5 exerts its effects primarily through the inhibition of HSP90, a molecular chaperone involved in the stabilization and activation of various oncogenic proteins . By binding to HSP90, this compound disrupts its function, leading to the degradation of client proteins such as Raf-1 and p185 erbB2 . This results in the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: The parent compound from which 17AAG is derived.
17-(Allylamino)-17-demethoxygeldanamycin (17AAG): The precursor to 17AAG metabolite M5.
17-Demethoxy 17-[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG): A water-soluble analogue of 17AAG.
Uniqueness
This compound is unique due to its enhanced cellular uptake and preferential accumulation in tumor tissues compared to its parent compound . This makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
169521-73-7 |
---|---|
Molecular Formula |
C31H45N3O10 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2,3-dihydroxypropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H45N3O10/c1-16-10-21-26(33-14-20(36)15-35)23(37)13-22(28(21)39)34-30(40)17(2)8-7-9-24(42-5)29(44-31(32)41)19(4)12-18(3)27(38)25(11-16)43-6/h7-9,12-13,16,18,20,24-25,27,29,33,35-36,38H,10-11,14-15H2,1-6H3,(H2,32,41)(H,34,40)/b9-7-,17-8+,19-12+/t16-,18+,20?,24+,25+,27-,29+/m1/s1 |
InChI Key |
BDPJPPWISVHITL-AXONLCQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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